3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one

Description

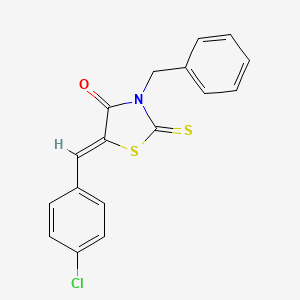

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core with a benzyl group at position 3 and a 4-chloro-substituted benzylidene moiety at position 3. The compound’s structure (C₁₇H₁₁ClN₂OS₂; molecular weight: 358.86 g/mol) features sulfur and nitrogen atoms in the thiazolidinone ring, which confer electron-rich properties critical for applications in medicinal chemistry and materials science. Its synthesis typically involves Knoevenagel condensation between rhodanine and substituted benzaldehydes under basic conditions . The 4-chloro-benzylidene substituent enhances electrophilicity, influencing reactivity in biological and electrochemical systems .

Properties

Molecular Formula |

C17H12ClNOS2 |

|---|---|

Molecular Weight |

345.9 g/mol |

IUPAC Name |

(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H12ClNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |

InChI Key |

SXKLQIXSAPAAII-GDNBJRDFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the reaction of benzylidene derivatives with thiazolidinone precursors. One common method includes the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the benzylidene or benzyl groups, which modulate electronic, steric, and solubility properties. Key comparisons include:

Electrochemical and Sensing Properties

- This compound : The electron-withdrawing 4-Cl group increases redox activity, making it suitable for electrochemical sensors. However, its performance in heavy metal (HM) detection is inferior to R1 (azulene derivative), which shows 8× higher sensitivity for Pb(II) .

- R1 vs. R2: R1’s azulene moiety enables π-π stacking on electrodes, enhancing HM detection limits, while R2’s diethylamino group improves solubility and UV-Vis response in homogeneous systems .

Corrosion Inhibition

- 3-[(2-hydroxy-benzylidene)-amino]-2-thioxo-thiazolidin-4-one: Demonstrates 92% corrosion inhibition efficiency on mild steel in acidic media, attributed to S and N atoms adsorbing on metal surfaces . The 4-Cl-benzylidene derivative may show similar behavior but with reduced efficacy due to weaker electron donation .

Biological Activity

3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, characterized by its unique thiazolidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 4-chloro substituent is believed to enhance its biological efficacy by influencing interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClNOS2, with a molecular weight of 345.9 g/mol. The compound features a thione functional group and a benzyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNOS2 |

| Molecular Weight | 345.9 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM, indicating their potential as anticancer agents .

In a comparative study, several synthesized thiazolidinone derivatives demonstrated strong anticancer activity against multiple malignant cell lines, suggesting that modifications in the thiazolidinone structure can lead to enhanced biological efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on the synthesis of thiazolidinone derivatives reported marginal antitubercular activity against Mycobacterium tuberculosis strains . Although specific data on this compound's antimicrobial activity is limited, its structural similarities with other active compounds suggest potential efficacy.

Anti-inflammatory Effects

Thiazolidinone derivatives have been investigated for their anti-inflammatory properties as well. In vitro studies have shown that certain thiazolidinones can reduce pro-inflammatory markers in macrophage models, indicating their potential use in inflammatory conditions .

The mechanism by which this compound exerts its biological effects may involve binding to specific enzymes or receptors. Preliminary data suggest interactions with biological macromolecules such as proteins and nucleic acids, which could influence their activity and lead to therapeutic effects . Further studies utilizing techniques like molecular docking and spectroscopy are necessary to elucidate these interactions more clearly.

Case Studies

- Cytotoxicity Study : A study reported that thiazolidinone derivatives exhibited concentration-dependent cytotoxicity on various cancer cell lines. The most potent compounds showed IC50 values comparable to cisplatin, a standard chemotherapy drug .

- Antimicrobial Evaluation : In another study, synthesized thiazolidinone compounds were tested against Mycobacterium tuberculosis, revealing some compounds with promising antitubercular activity without significant cytotoxicity against human cancer cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing 3-benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , where a benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) reacts with a thiazolidinone precursor in the presence of catalysts like piperidine or β-alanine and glacial acetic acid. Solvents such as ethanol or methanol are commonly used. Microwave-assisted synthesis under solvent-free conditions can enhance reaction efficiency and yield by reducing time and by-products . Optimization involves adjusting molar ratios, catalyst loading, and reaction temperature. Monitoring via TLC or HPLC ensures purity and progress .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on NMR (¹H and ¹³C) for elucidating substituent connectivity and stereochemistry. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while FT-IR confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹). X-ray crystallography (using software like SHELXL ) resolves absolute configuration, particularly for Z/E isomerism in the benzylidene moiety .

Q. What are the standard protocols for purity assessment and by-product identification?

Purity is assessed via HPLC with a C18 column and UV detection (λ = 254 nm). Gradient elution (acetonitrile/water) separates impurities. TLC (silica gel, hexane:ethyl acetate) provides rapid qualitative analysis. For by-product identification, LC-MS or GC-MS is employed, coupled with spectral databases like NIST .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or benzylidene groups) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl on benzylidene) enhance antimicrobial and anticancer activity by improving cellular uptake and target binding. The benzyl group at position 3 increases steric bulk, potentially improving stability against metabolic degradation. Computational docking (e.g., AutoDock Vina ) can predict binding affinities to targets like kinase enzymes or microbial proteins .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols using CLSI guidelines for antimicrobial assays or MTT assays for cytotoxicity. Validate solubility via dynamic light scattering (DLS) and confirm compound stability in assay media using LC-MS .

Q. How can crystallographic data improve understanding of intermolecular interactions in solid-state formulations?

Single-crystal X-ray diffraction (using ORTEP-3 or WinGX ) reveals hydrogen bonding, π-π stacking, and hydrophobic interactions critical for crystal packing. Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs, aiding in predicting solubility and polymorphism .

Q. What mechanistic insights explain this compound’s antifungal activity against Sclerotinia sclerotiorum?

In vitro studies suggest inhibition of fungal cell wall synthesis via interference with β-(1,3)-glucan synthase. In vivo efficacy (e.g., 80% reduction in cucumber downy mildew at 400 mg/L) correlates with lipophilicity (logP ~3.5) and membrane permeability. Synergistic effects with azole fungicides should be tested using Chou-Talalay combination index .

Methodological Notes

- Contradiction Handling : Conflicting bioactivity data require validation through orthogonal assays (e.g., enzymatic vs. whole-cell) and structural recharacterization to rule out degradation .

- Advanced Techniques : For target identification, use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics with putative targets like ASK1 kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.